Rifaximin-d6 (Major)

Overview

Description

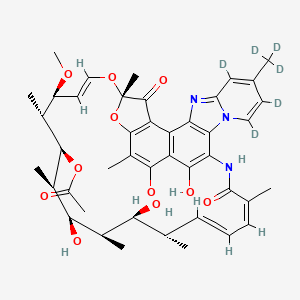

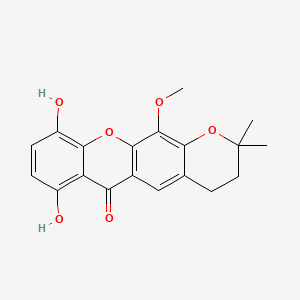

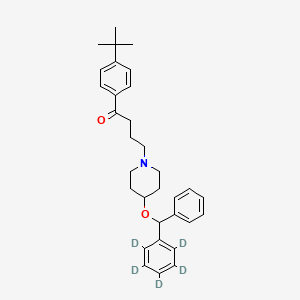

Rifaximin-d6 is a deuterated form of rifaximin, an antibiotic derived from rifamycin SV. It is primarily used as an internal standard for the quantification of rifaximin in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Rifaximin itself is known for its efficacy in treating gastrointestinal bacterial infections, including traveler’s diarrhea and irritable bowel syndrome with diarrhea .

Scientific Research Applications

Rifaximin-d6 is widely used in scientific research due to its stability and minimal intestinal absorption. Its applications include:

Mechanism of Action

Rifaximin-d6 exerts its effects by inhibiting RNA synthesis in susceptible bacteria. It binds to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme, blocking translocation and stopping transcription . This mechanism is similar to that of rifaximin, which also reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining .

Future Directions

Rifaximin has shown potential for new therapeutic indications beyond its current uses . It has the ability to modulate the gut–liver axis via removal of gut microbial products associated with the progression of cirrhosis and its sequalae . Its use may assist in overcoming the conundrum posed of antibiotic resistance amongst patients with Cirrhosis .

Biochemical Analysis

Biochemical Properties

Rifaximin-d6 plays a significant role in biochemical reactions, particularly in the inhibition of bacterial RNA synthesis. It interacts with the beta-subunit of bacterial DNA-dependent RNA polymerase, thereby blocking the transcription process. This interaction prevents the synthesis of essential proteins required for bacterial growth and replication. Rifaximin-d6 has been shown to inhibit the growth of various bacteria, including Staphylococcus, Streptococcus, Enterococcus, Haemophilus influenzae, and Neisseria gonorrhoeae . The compound’s interaction with these bacterial enzymes and proteins is crucial for its antibacterial efficacy.

Cellular Effects

Rifaximin-d6 exerts several effects on different types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis by binding to the ribosomal A site, which blocks the attachment of aminoacyl-tRNA . This action leads to the inhibition of bacterial growth and replication. In mammalian cells, Rifaximin-d6 has been shown to modulate the gut microbiota, which in turn influences various cellular functions. For instance, it has been observed to regulate the inflammatory function of microglia and protect against stress-induced inflammation and depression-like behaviors in animal models . Additionally, Rifaximin-d6 affects cell signaling pathways, gene expression, and cellular metabolism by altering the composition of the gut microbiome.

Molecular Mechanism

The molecular mechanism of Rifaximin-d6 involves its binding interactions with bacterial RNA polymerase. By binding to the beta-subunit of the enzyme, Rifaximin-d6 inhibits the transcription process, thereby preventing the synthesis of essential bacterial proteins . This inhibition leads to the bactericidal effect of the compound. Furthermore, Rifaximin-d6 has been shown to activate the pregnane X receptor (PXR), which plays a role in reducing colonic damage, rectal bleeding, and diarrhea in models of inflammatory bowel disease . The activation of PXR by Rifaximin-d6 also influences gene expression related to detoxification and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rifaximin-d6 have been observed to change over time. The compound exhibits minimal intestinal absorption after oral administration, which contributes to its stability and prolonged antibacterial activity in the gastrointestinal tract . Studies have shown that Rifaximin-d6 maintains its efficacy over extended periods, with minimal degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where Rifaximin-d6 continues to modulate the gut microbiota and exert anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of Rifaximin-d6 vary with different dosages in animal models. Higher dosages of the compound have been associated with increased antibacterial efficacy and modulation of the gut microbiota . At very high doses, Rifaximin-d6 may exhibit toxic or adverse effects, such as disruption of the gut microbiome balance and potential hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial and anti-inflammatory outcomes.

Metabolic Pathways

Rifaximin-d6 is involved in several metabolic pathways, particularly those related to nitrogen detoxification and amino acid metabolism. The compound has been shown to decrease the expression of glutaminase-2 and increase the expression of asparagine synthetase, leading to increased intracellular concentrations of glutamine and asparagine . These changes indicate active ammonia detoxification. Additionally, Rifaximin-d6 influences metabolic pathways related to the synthesis of aromatic amino acids, tryptophan, and lipopolysaccharides .

Transport and Distribution

Within cells and tissues, Rifaximin-d6 is transported and distributed primarily through the action of transporters and binding proteins. The compound is excreted into the lumen in an ATP-binding cassette B1 (ABCB1)-dependent manner . This transport mechanism ensures that Rifaximin-d6 remains localized in the gastrointestinal tract, where it exerts its antibacterial effects. The minimal systemic absorption of Rifaximin-d6 contributes to its localized activity and reduces the risk of systemic side effects.

Subcellular Localization

Rifaximin-d6 is primarily localized in the gastrointestinal tract, where it interacts with bacterial cells. The compound’s activity is directed towards the bacterial ribosomes and RNA polymerase, which are essential for protein synthesis and transcription . The subcellular localization of Rifaximin-d6 ensures its targeted action against bacterial pathogens while minimizing its impact on mammalian cells. This localization is facilitated by the compound’s minimal absorption and specific transport mechanisms.

Preparation Methods

The synthesis of rifaximin-d6 involves the incorporation of deuterium atoms into the rifaximin molecule. One common method involves the reaction of fortimicin O with excessive 2-amino-4-picolyl in ethanol as a solvent, followed by the addition of anhydrous potassium carbonate . The mixture is then stirred, filtered, and crystallized to obtain the final product. This process is advantageous due to its simplicity, high yield, and low cost .

Chemical Reactions Analysis

Rifaximin-d6, like its non-deuterated counterpart, undergoes various chemical reactions. These include:

Oxidation: Rifaximin can be oxidized under acidic, basic, neutral, oxidative, and photolytic conditions.

Reduction: The reduction of rifaximin typically involves the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur at various positions on the rifaximin molecule, often involving nucleophilic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of degradation products that do not interfere with the quantification of rifaximin .

Comparison with Similar Compounds

Rifaximin-d6 is unique due to its deuterated nature, which enhances its stability and allows for precise quantification in analytical methods. Similar compounds include:

Rifaximin: The non-deuterated form, used for treating gastrointestinal infections.

Rifampin: Another rifamycin antibiotic with a broader spectrum of activity.

Norfloxacin: An antibiotic used for treating various bacterial infections, but with different mechanisms of action.

Rifaximin-d6 stands out due to its specific use as an internal standard and its minimal systemic absorption, making it highly effective for localized treatment and research applications .

properties

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRJKRKKOLAOJ-JDVCSXHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC3=C5O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical method was used to quantify Rifaximin in the provided research papers?

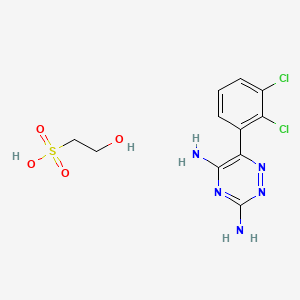

A1: The research papers describe a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Rifaximin in human plasma [, ]. This method utilized Rifaximin-d6 as an internal standard to improve accuracy and precision.

Q2: Can you elaborate on the sample preparation procedure used in the LC-MS/MS method for analyzing Rifaximin?

A2: The method involved acidifying the plasma samples followed by liquid-liquid extraction using a mixture of methyl tert-butyl ether and dichloromethane (75:25) [, ]. After centrifugation, the organic layer was evaporated, and the residue was reconstituted before injection into the LC-MS/MS system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)